Argatroban Argatroban (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid is a peptide.
Argatroban is a direct, selective thrombin inhibitor. The American College of Cardiologists (ACC) recommend using bivalirudin or argatroban in patients who have had, or at risk for, heparin induced thrombocytopenia (HIT) and are undergoing percutaneous coronary intervention. Argatroban is a non-heparin anticoagulant shown to both normalize platelet count in patients with HIT and prevent the formation of thrombi. Parental anticoagulants must be stopped and a baseline activated partial thromboplastin time must be obtained prior to administering argatroban.
Argatroban anhydrous is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of argatroban anhydrous is as a Thrombin Inhibitor.
Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
Argatroban Anhydrous is the anhydrous form of argatroban, a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site, thereby preventing the thrombin-dependent reactions, which include the conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots occurs and coagulation is inhibited.
Brand Name: Vulcanchem
CAS No.: 74863-84-6
VCID: VC21341131
InChI: InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol

Argatroban

CAS No.: 74863-84-6

Cat. No.: VC21341131

Molecular Formula: C23H36N6O5S

Molecular Weight: 508.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Argatroban - 74863-84-6

CAS No. 74863-84-6
Molecular Formula C23H36N6O5S
Molecular Weight 508.6 g/mol
IUPAC Name (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1
Standard InChI Key KXNPVXPOPUZYGB-IOVMHBDKSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Appearance White to Off-White Solid
Colorform Crystals from ethanol
Melting Point 188-191 °C

Identification and Basic Properties

Argatroban is classified as a small molecule drug and is approved for clinical use in the United States, European Union, and Japan. It was specifically developed as an alternative anticoagulant for patients who cannot receive heparin due to HIT, a potentially life-threatening immune-mediated reaction .

Chemical Structure and Properties

Argatroban is synthesized from L-arginine and functions as a selective thrombin inhibitor with an inhibitory constant (Ki) of 0.04 μM. This high selectivity means that at therapeutic concentrations, argatroban has minimal effects on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein . The compound has a unique chemical structure that allows it to bind directly to the thrombin active site without requiring the cofactor antithrombin III for its anticoagulant activity .

Classification and Approval Status

Argatroban is categorized as both an approved and investigational drug, indicating its established clinical applications as well as ongoing research into potential new therapeutic uses. The American College of Cardiologists recommends argatroban or bivalirudin for patients who have had, or are at risk for, heparin-induced thrombocytopenia and are undergoing percutaneous coronary intervention .

Mechanism of Action and Pharmacology

Mechanism of Action

Argatroban exerts its anticoagulant effects through direct inhibition of thrombin, a crucial enzyme in the coagulation cascade. By binding to thrombin, argatroban inhibits several critical thrombin-catalyzed or thrombin-induced reactions including:

  • Fibrin formation

  • Activation of coagulation factors V, VIII, and XIII

  • Activation of protein C

  • Platelet aggregation

Importantly, argatroban is capable of inhibiting both free thrombin in circulation and thrombin that is already bound to clots, providing comprehensive anticoagulant coverage .

Clinical Applications

Approved Indications

Argatroban is primarily indicated for:

  • Prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT)

  • Anticoagulation for patients with HIT who are undergoing percutaneous coronary intervention

Table 1: Approved Indications for Argatroban

Indication TypeSpecific Indication
ProphylaxisPrevention of thrombosis in HIT patients
TreatmentActive thrombosis in HIT patients
ProceduralAnticoagulation during percutaneous coronary intervention in HIT patients

Investigational Uses

Beyond its approved indications, argatroban is being investigated for potential use in several other clinical scenarios:

  • Ischemic stroke

  • Acute coronary syndrome

  • Hemodialysis

  • Blood oxygenation

  • Off-pump cardiac surgery

Initial clinical studies in these areas have shown promising results that warrant further investigation to establish argatroban's efficacy and safety profiles in these contexts .

Clinical Evidence and Efficacy

Efficacy in Heparin-Induced Thrombocytopenia

A pivotal historical-controlled trial evaluated argatroban's efficacy in 304 argatroban-treated patients compared to 193 historical control subjects with HIT. The study was divided into two arms: patients with isolated HIT and patients with HIT complicated by thrombotic syndrome (HITTS) .

Primary Efficacy Outcomes

The study demonstrated significant benefits of argatroban treatment:

  • In patients with HIT, the composite endpoint (death, amputation, or new thrombosis) occurred in 25.6% of argatroban-treated patients versus 38.8% in control subjects (p=0.014)

  • In patients with HITTS, the composite endpoint occurred in 43.8% of argatroban-treated patients versus 56.5% in control subjects (p=0.13)

  • Time-to-event analysis showed significant advantages favoring argatroban in both HIT (p=0.010, hazard ratio=0.60) and HITTS (p=0.014, hazard ratio=0.57) arms

Table 2: Composite Endpoint Outcomes in Argatroban Trial

Patient GroupArgatroban (%)Control (%)P-valueHazard Ratio (95% CI)
HIT25.638.80.0140.60 (0.40-0.89)
HITTS43.856.50.130.57 (0.36-0.90)

Secondary Efficacy Outcomes

Argatroban therapy was associated with several important clinical benefits:

  • Significantly reduced death caused by thrombosis (p≤0.005) in both study arms

  • Significantly reduced incidence of new thrombosis (p≤0.044) in both study arms

  • No significant difference in all-cause mortality or amputation rates

  • New thrombotic events in argatroban-treated patients occurred primarily (86%) in the venous circulation

Effects on Platelet Count Recovery

Argatroban demonstrated significant benefits in resolving thrombocytopenia:

  • Thrombocytopenia resolved in ≥69% of argatroban-treated patients compared with ≤50% of control subjects during the treatment interval

  • By day 3, thrombocytopenia resolved in ≥53% of argatroban-treated patients

  • Mean changes in platelet count by day 3 were +54 (±7) ×10^9/L and +52 (±7) ×10^9/L for HIT and HITTS arms, respectively, compared with -33 (±10) ×10^9/L and -21 (±19) ×10^9/L for control subjects (p=0.0001)

  • By the end of treatment, median platelet counts for argatroban-treated patients reached 185.5×10^9/L in the HIT arm and 198×10^9/L in the HITTS arm

Table 3: Platelet Count Recovery with Argatroban Treatment

ParameterHIT ArmHITTS Arm
ArgatrobanControlArgatrobanControl
Mean change by Day 3 (×10^9/L)+54 (±7)-33 (±10)+52 (±7)-21 (±19)
Median count at end of treatment (×10^9/L)185.5-198-
Resolution of thrombocytopenia (%)≥69≤50≥69≤50

Dosing and Administration

Recommended Dosing

For patients with HIT or HITTS, the standard recommended initial dose is 2 μg·kg^-1·min^-1 administered as a continuous intravenous infusion . The dose may be adjusted up to 10 μg·kg^-1·min^-1 (maximum) to achieve the target activated partial thromboplastin time (aPTT) .

ParameterValue
Initial dose2 μg·kg^-1·min^-1
Maximum dose10 μg·kg^-1·min^-1
Target aPTT1.5-3.0× baseline (not >100 seconds)
Median treatment duration5.3-5.9 days
Time to adequate anticoagulation4-5 hours

Duration of Treatment

In clinical studies, the mean duration of argatroban therapy was 5.3±0.3 days for HIT patients and 5.9±0.2 days for HITTS patients . Treatment should continue until the underlying condition is clinically resolved, appropriate alternative anticoagulation is established, or for a maximum of 14 days .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator